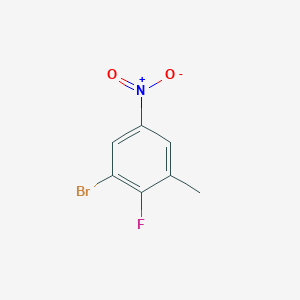

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene

Description

Contextual Significance of Halogenated and Alkyl-Substituted Nitrobenzenes in Organic Synthesis

Halogenated and alkyl-substituted nitrobenzenes are particularly valuable in organic synthesis. The halogens (fluorine, chlorine, bromine, iodine) and alkyl groups, in combination with the nitro group, create a complex electronic and steric environment on the benzene (B151609) ring. This intricate substitution pattern allows for regioselective reactions, where incoming reagents are directed to specific positions on the ring. fiveable.melibretexts.orglibretexts.orgunizin.org

The interplay of these substituents governs the compound's reactivity in key reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution. For instance, the strong deactivating nature of the nitro group, coupled with the directing effects of halogens and alkyl groups, enables chemists to construct complex molecular architectures with a high degree of control. libretexts.orgunizin.org This controlled reactivity is paramount in the multi-step synthesis of complex target molecules.

The Unique Positioning of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene within Aromatic Systems Research

This compound, with its distinct arrangement of a bromine atom, a fluorine atom, a methyl group, and a nitro group on the benzene ring, holds a unique position in the study of aromatic systems. The specific placement of these four different substituents creates a highly polarized and sterically hindered aromatic ring, leading to specific reactivity and potential applications.

This compound is recognized as a valuable intermediate in medicinal chemistry. Specifically, it is utilized in the preparation of Thienopyridinyl and Thienopyrimidyl compounds, which act as inhibitors of ubiquitin-specific-processing protease 7 (USP7). chemicalbook.com USP7 is a deubiquitinating enzyme that has been implicated in the progression of various cancers, making its inhibitors a promising area of therapeutic research. The structural features of this compound are evidently crucial for its successful incorporation into these complex and biologically active molecules.

A patent for substituted tricyclic compounds mentions this compound as a commercially available starting material and provides the following ¹H NMR spectral data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.67 – 8.54 | m | 1H | Aromatic Proton |

| 8.35 – 8.21 | m | 1H | Aromatic Proton |

| 2.72 | d, J = 5.0 Hz | 3H | Methyl Protons |

| 2.48 - 2.45 | m | 3H | Methyl Protons |

| Note: The patent data appears to have some inconsistencies in the assignment of two separate methyl groups. This may be a typographical error in the source document. |

Fundamental Research Questions and Challenges Associated with this compound

The synthesis and application of this compound are not without their challenges, which in turn fuel further research. Key questions and hurdles include:

Regioselective Synthesis: Achieving the precise 1,2,3,5-substitution pattern on the benzene ring is a significant synthetic challenge. The directing effects of the substituents must be carefully considered and controlled to avoid the formation of undesired isomers. rsc.org The synthesis of polysubstituted benzenes often requires a multi-step approach with careful planning of the order of substituent introduction. fiveable.me

Reactivity and Functionalization: Understanding the reactivity of the substituted ring is crucial for its use as an intermediate. The presence of multiple deactivating groups (nitro, bromo, fluoro) makes the ring electron-deficient and less susceptible to electrophilic attack. Conversely, it is activated towards nucleophilic aromatic substitution, but the steric hindrance from the adjacent substituents can influence reaction rates and yields.

The continued investigation into the synthesis and reactivity of this compound and related compounds is essential for advancing the field of organic synthesis and for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCQFNXIWGZLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Bromo 2 Fluoro 3 Methyl 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with potent electron-withdrawing groups. wikipedia.orgyoutube.com The SNAr mechanism is a cornerstone of the chemistry of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, involving a two-step addition-elimination process. csbsju.edunih.gov In this pathway, a nucleophile first adds to the aromatic ring, breaking its aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org Subsequently, a leaving group departs, restoring the ring's aromaticity and yielding the final substitution product. nih.govlibretexts.org

Activation by Electron-Withdrawing Nitro Group

The nitro (-NO₂) group is a powerful activating group for SNAr reactions. wikipedia.orgnumberanalytics.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it highly electrophilic. masterorganicchemistry.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group. youtube.comuomustansiriyah.edu.iq In this compound, the nitro group is para to the fluorine atom and ortho to the bromine atom.

This strategic positioning is crucial for the stabilization of the negatively charged Meisenheimer complex formed during the nucleophilic attack. youtube.comlibretexts.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, a highly electronegative environment, which greatly stabilizes the intermediate and lowers the activation energy for its formation. csbsju.edulibretexts.org This stabilization is the primary reason why aromatic compounds with electron-withdrawing groups undergo nucleophilic substitution, a reaction that is otherwise unfavorable for simple aryl halides. wikipedia.orglibretexts.org

Leaving Group Abilities of Bromine and Fluorine in SNAr

The relative leaving group ability in SNAr reactions often follows an inverted order compared to SN2 reactions. wikipedia.org For SNAr, the typical reactivity order for halogens is F > Cl ≈ Br > I. wikipedia.orgnih.gov This counterintuitive trend is because the rate-determining step is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex, not the departure of the leaving group. nih.govstackexchange.com

Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thereby accelerating the initial nucleophilic attack. stackexchange.comreddit.com This strong inductive effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. stackexchange.com Although the C-F bond is the strongest among the carbon-halogen bonds, its breaking is not the rate-limiting step. wikipedia.org Therefore, in this compound, the fluorine atom at the C2 position is generally the more likely leaving group in an SNAr reaction compared to the bromine atom at the C1 position.

| Reaction Type | Reactivity Order | Governing Factor |

|---|---|---|

| SNAr | F > Cl ≈ Br > I | Rate of nucleophilic attack (electronegativity of halogen) wikipedia.orgstackexchange.com |

| SN2 | I > Br > Cl > F | Leaving group stability (C-X bond strength and anion stability) stackexchange.com |

Regioselectivity and Site Selectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is dictated by two main factors: the electronic activation provided by the nitro group and the nature of the leaving groups. The nitro group at C5 activates the positions ortho (C4, C6) and para (C2) to it for nucleophilic attack. nih.gov

In this specific molecule:

Position C1 (bearing Bromine): This position is ortho to the nitro group.

Position C2 (bearing Fluorine): This position is para to the nitro group.

Both C1 and C2 are activated towards nucleophilic attack. However, the attack will preferentially occur at the carbon atom that leads to the most stable Meisenheimer complex and has the better leaving group for the SNAr mechanism. As discussed, fluorine is a better leaving group than bromine in SNAr reactions. youtube.comyoutube.com The para-positioning of the nitro group relative to the fluorine allows for direct delocalization of the negative charge onto the nitro group, providing significant stabilization to the intermediate. libretexts.org Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluoride (B91410) ion.

Stereoelectronic Effects on SNAr Pathways

The mechanism of SNAr reactions does not proceed via the classic backside attack characteristic of SN2 reactions, as this trajectory is sterically blocked by the aromatic ring. wikipedia.org The reaction pathway involves the nucleophile attacking the plane of the sp²-hybridized ring carbon. youtube.com The formation of the tetrahedral Meisenheimer complex is the key intermediate step. libretexts.org The stability of this intermediate is influenced by the ability of the substituents to delocalize the negative charge. The planar nitro group's alignment with the pi-system of the ring is essential for effective resonance stabilization of the negative charge in the Meisenheimer complex. Any steric hindrance from adjacent groups, such as the methyl group at C3, that could force the nitro group out of planarity would reduce its activating effect and potentially slow down the reaction.

Solvent Effects on SNAr Reaction Outcomes

The choice of solvent can influence the rate and outcome of SNAr reactions. In protic solvents, a smaller and less polarizable anion like fluoride tends to be strongly solvated through hydrogen bonding, which can increase its tendency to act as a leaving group. stackexchange.com Aprotic polar solvents are also commonly used and can effectively solvate the cation of the nucleophilic reagent while leaving the anion relatively free to react. The polarity of the solvent can also play a role in stabilizing the charged Meisenheimer intermediate. For instance, studies on similar reactions have shown that solvent hydrogen bond basicity can affect regioselectivity in SNAr reactions. acs.org

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. msu.edu The reactivity of the ring towards EAS is heavily influenced by the nature of the substituents already present. lumenlearning.com Activating groups increase the ring's electron density and reaction rate, while deactivating groups decrease them. masterorganicchemistry.comunizin.org

In the case of this compound, the ring is highly deactivated towards electrophilic attack. This is due to the presence of three deactivating substituents: the strongly deactivating nitro group and the two weakly deactivating halogens (bromo and fluoro). unizin.orgmakingmolecules.com The methyl group is the only activating substituent. makingmolecules.com The powerful deactivating effect of the nitro group makes EAS reactions very difficult to achieve, often requiring harsh reaction conditions. msu.edulumenlearning.com

The directing effects of the substituents are as follows:

-NO₂ (Nitro): Strongly deactivating, meta-director. libretexts.orgcsun.edu

-Br (Bromo): Deactivating, ortho, para-director. libretexts.orgcsun.edu

-F (Fluoro): Deactivating, ortho, para-director. libretexts.orgcsun.edu

-CH₃ (Methyl): Activating, ortho, para-director. makingmolecules.comlibretexts.org

The positions for potential electrophilic attack are C4 and C6, as they are the only available hydrogens.

Attack at C4: This position is meta to the nitro group, ortho to the bromine, meta to the fluorine, and ortho to the methyl group.

Attack at C6: This position is ortho to the nitro group, meta to the bromine, para to the fluorine, and meta to the methyl group.

Predicting the major product is complex due to the conflicting directing effects. The strongly deactivating nitro group will significantly reduce the reactivity of all positions, but its meta-directing influence would favor substitution at C4. However, the ortho, para-directing halogens and the activating methyl group also influence the regioselectivity. The methyl group activates the ortho (C4) and para (C6 - occupied) positions. The fluorine directs ortho (C1-occupied, C3-occupied) and para (C6). The bromine directs ortho (C2-occupied, C6) and para (C4). The cumulative effect is a highly deactivated ring where substitution, if it occurs, is likely to be slow and may result in a mixture of products, with the precise outcome depending on the specific electrophile and reaction conditions. ucalgary.ca

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -NO₂ | Strongly Deactivating libretexts.org | Meta libretexts.org |

| -Br | Weakly Deactivating libretexts.org | Ortho, Para libretexts.org |

| -F | Weakly Deactivating libretexts.org | Ortho, Para libretexts.org |

| -CH₃ | Activating makingmolecules.com | Ortho, Para makingmolecules.com |

Deactivating and Directing Effects of Nitro, Halogen, and Methyl Substituents

Each substituent on the benzene ring modifies the electron density of the ring and directs incoming electrophiles to specific positions. lumenlearning.com

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. wikipedia.org It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This significant reduction in the ring's nucleophilicity makes it much less reactive towards electrophiles. wikipedia.org The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. minia.edu.eglibretexts.org

Halogen Substituents (-Br, -F): Halogens are in a unique class of substituents. They are deactivating yet ortho-, para-directing. libretexts.orguomustansiriyah.edu.iq Their deactivating nature stems from a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M), which stabilizes the carbocation intermediate (the sigma complex) formed during ortho and para attack. libretexts.orglibretexts.org While the inductive effect outweighs the resonance effect, making the ring less reactive than benzene, the resonance stabilization is most effective at the ortho and para positions. libretexts.org

Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director. minia.edu.eg It donates electron density to the ring primarily through a positive inductive effect (+I) and also through hyperconjugation. This increases the ring's nucleophilicity, making it more reactive toward electrophiles than benzene. libretexts.org

| Substituent | Reactivity Effect | Directing Effect | Mechanism of Effect |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta | -I, -M (Strong electron withdrawal) |

| Bromo (-Br) | Weakly Deactivating | Ortho, Para | -I > +M (Inductive withdrawal outweighs resonance donation) |

| Fluoro (-F) | Weakly Deactivating | Ortho, Para | -I > +M (Inductive withdrawal outweighs resonance donation) |

| Methyl (-CH₃) | Weakly Activating | Ortho, Para | +I, Hyperconjugation (Electron donation) |

Competitive vs. Cooperative Directing Group Effects

In a polysubstituted benzene ring, the directing effects of the substituents can either be cooperative (reinforcing), directing an incoming electrophile to the same position, or competitive (antagonistic), directing to different positions. pearson.comlibretexts.org

In this compound, the directing effects are largely competitive. To predict the site of further substitution, the relative directing power of the groups must be considered. Activating groups generally have a stronger directing influence than deactivating groups. stackexchange.com

Methyl group (at C3): Directs ortho (C2, C4) and para (C6).

Fluoro group (at C2): Directs ortho (C1, C3) and para (C5).

Bromo group (at C1): Directs ortho (C2, C6) and para (C4).

Nitro group (at C5): Directs meta (C1, C3).

Let's analyze the available positions for an incoming electrophile (E⁺):

Position C4: This position is ortho to the methyl group and para to the bromo group. Both of these are ortho-, para-directors. This position is meta to the fluoro and nitro groups.

Position C6: This position is para to the methyl group and ortho to the bromo group. Both are ortho-, para-directors. This position is also meta to the fluoro and nitro groups.

The directing effects of the activating methyl group and the deactivating but ortho-, para-directing halogens compete. Typically, the activating group's influence is dominant. stackexchange.com Both the methyl and bromo groups direct towards positions C4 and C6. The methyl group is an activator, while the halogens are deactivators. Therefore, the methyl group's directing effect is the most powerful. Between C4 and C6, steric hindrance may play a role. Position C4 is flanked by the methyl group and the nitro group, while C6 is adjacent to the bulky bromine atom. The electronic reinforcement at both C4 and C6 by multiple ortho-, para-directors makes them the most likely sites of substitution, with the final product distribution depending on the specific electrophile and reaction conditions.

Limitations and Challenges in Further EAS Functionalization

Attempting further electrophilic aromatic substitution on this compound presents significant challenges. The presence of three deactivating substituents (nitro, bromo, fluoro) makes the aromatic ring extremely electron-poor and therefore highly unreactive towards electrophiles. wikipedia.org

Key limitations include:

Low Reactivity: The strong deactivation requires harsh reaction conditions, such as high temperatures and highly concentrated acids or powerful Lewis acid catalysts, to drive the reaction forward. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings, such as those containing a nitro group. uomustansiriyah.edu.iqlibretexts.orguomustansiriyah.edu.iq The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitro group, further deactivating the ring.

Risk of Side Reactions: The harsh conditions required can lead to decomposition of the starting material or unwanted side reactions.

Transformations Involving the Methyl Group

The methyl group attached to the aromatic ring offers an alternative site for reactivity, distinct from the aromatic ring itself. The carbon atom of the methyl group is in a benzylic position, which imparts unique reactivity.

Benzylic Functionalization (e.g., Halogenation)

The hydrogen atoms on the carbon adjacent to an aromatic ring are known as benzylic hydrogens. These C-H bonds are weaker than typical alkane C-H bonds because the resulting benzylic radical is resonance-stabilized. libretexts.org This allows for selective substitution at the benzylic position under specific conditions, most notably free-radical halogenation. numberanalytics.com

For example, reacting this compound with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light would lead to the substitution of a benzylic hydrogen with a bromine atom. ucalgary.cayoutube.com This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position and avoids substitution on the deactivated aromatic ring. scientificupdate.com

Radical Reactions at the Alkyl Moiety

Benzylic halogenation proceeds via a free-radical chain mechanism. numberanalytics.comucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or the Br-Br bond by heat or light, generating a small number of bromine radicals (Br•). ucalgary.ca

Propagation:

A bromine radical abstracts a hydrogen atom from the methyl group to form hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. youtube.com

The benzylic radical then reacts with a molecule of Br₂ (often present in low concentrations from the reaction of NBS with HBr) to form the benzyl (B1604629) bromide product and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction terminates when two radicals combine. ucalgary.ca

The stability of the benzylic radical is key to the selectivity of this reaction. The unpaired electron can be delocalized into the pi system of the aromatic ring, spreading the radical character over several atoms and stabilizing the intermediate. libretexts.org

Reduction Chemistry of the Nitro Group

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most commonly an amino group (-NH₂). wikipedia.org A significant challenge in the reduction of a complex molecule like this compound is chemoselectivity—reducing the nitro group without affecting the halogen substituents, which can be susceptible to hydrogenolysis (cleavage by hydrogen).

A wide range of reagents can be used for the reduction of aromatic nitro groups. wikipedia.org The choice of reagent is critical for achieving high selectivity.

| Reagent/Method | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | H₂ gas, Palladium on Carbon catalyst | Highly effective, but can cause dehalogenation (hydrogenolysis) of aryl halides, especially bromides. commonorganicchemistry.com |

| H₂, Raney Nickel | H₂ gas, Raney Ni catalyst | Often used when dehalogenation is a concern, as it is less prone to cleaving C-X bonds than Pd/C. commonorganicchemistry.com |

| Fe, HCl or NH₄Cl | Iron powder in acidic or neutral medium | A classic, mild, and often chemoselective method that tolerates many functional groups, including halogens. commonorganicchemistry.com |

| SnCl₂, HCl | Tin(II) chloride in concentrated hydrochloric acid | A reliable method for reducing nitro groups to amines while preserving halogens and other reducible groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent that can be selective for the nitro group. |

| Zinc (Zn), Acid or NH₄Cl | Zinc dust in acidic or neutral medium | Provides a mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

For the selective reduction of the nitro group in this compound to the corresponding aniline (B41778), methods employing metals in acidic or neutral conditions, such as Fe/HCl, Zn/AcOH, or SnCl₂/HCl, would be preferred to minimize the risk of dehalogenation associated with some catalytic hydrogenation methods. commonorganicchemistry.comniscpr.res.in

Selective Reduction to Anilines (Amine Functionality)

The conversion of the nitro group in this compound to an aniline (amino group) is a pivotal transformation in the synthesis of more complex molecules. The primary challenge in this reduction is to achieve high chemoselectivity, preserving the bromo and fluoro substituents, which are susceptible to hydrogenolysis. sci-hub.stsci-hub.se

A variety of reducing agents and catalytic systems can be employed for the selective reduction of nitroaromatics. sci-hub.stwikipedia.org Common methods include catalytic hydrogenation and metal-based reductions in acidic media.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. sci-hub.st For a substrate like this compound, the choice of catalyst is crucial to prevent dehalogenation. While palladium on carbon (Pd/C) is a common catalyst, it can also promote the cleavage of carbon-halogen bonds. commonorganicchemistry.com Raney nickel is often a suitable alternative for substrates where dehalogenation is a concern. commonorganicchemistry.com The use of specific catalyst poisons or sulfided catalysts, such as sulfided platinum, can further enhance selectivity by deactivating the catalyst sites responsible for hydrodehalogenation. sci-hub.se

Metal Reductions: Classic methods using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are known for their mildness and high chemoselectivity in reducing nitro groups without affecting aryl halides. commonorganicchemistry.com These methods are generally effective for substrates containing bromo and chloro substituents.

The general reaction for the selective reduction to the corresponding aniline is as follows:

General Reaction Scheme for Selective Nitro Reduction

| Reagent/Catalyst System | Typical Conditions | Selectivity Notes |

| H₂, Raney Nickel | Low to moderate pressure and temperature | Often preferred over Pd/C to minimize dehalogenation of aryl bromides. commonorganicchemistry.com |

| Fe / Acetic Acid or HCl | Mild heating | Generally provides good selectivity for nitro group reduction over aryl halides. |

| SnCl₂ / HCl | Often carried out in polar solvents like ethanol | A mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used for selective reductions. |

Partial Reduction Products and Their Reactivity

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. orientjchem.org Controlling the reduction to isolate these intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, can be synthetically useful, though often challenging.

The initial two-electron reduction of this compound would yield the corresponding nitrosobenzene (B162901) derivative. A subsequent two-electron reduction would form the N-(aryl)hydroxylamine.

These partial reduction products are generally highly reactive. Nitroso compounds can readily undergo further reduction or participate in condensation reactions. rsc.org Similarly, hydroxylamines are often unstable and can be readily oxidized back to the nitroso compound or reduced to the aniline. nih.gov The reactivity of these intermediates can be harnessed in specific synthetic applications, for instance, in the formation of azo or azoxy compounds. wikipedia.orgrsc.org However, their isolation from the reduction of this compound would require carefully controlled reaction conditions, such as the use of specific reducing agents at low temperatures. For example, the reduction of nitroarenes to hydroxylamines can sometimes be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is the primary site for metal-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the nitro group activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgmdpi.com For this compound, this reaction would involve the coupling at the C-Br position.

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The presence of the electron-deficient nitro group is expected to facilitate the rate-determining oxidative addition step. libretexts.org

A typical Suzuki-Miyaura reaction setup for this substrate would involve:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos).

Base: Na₂CO₃, K₂CO₃, K₃PO₄.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.

General Scheme for Suzuki-Miyaura Coupling

| Coupling Partner (Ar'-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Fluoro-3-methyl-5-nitro-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 4'-Methoxy-2-fluoro-3-methyl-5-nitro-1,1'-biphenyl |

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling offers another versatile method for C-C bond formation, utilizing an organotin reagent as the coupling partner with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the reactivity of this compound in Stille coupling is enhanced by the electron-withdrawing nitro group.

A key advantage of Stille coupling is its tolerance to a wide range of functional groups, and the organotin reagents are generally stable to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The catalytic cycle is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Carbon-Halogen Bond Activation for Aryl Coupling

The selective activation of one carbon-halogen bond over another is a key consideration in molecules like this compound. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. libretexts.org The bond dissociation energy of a C-Br bond in bromobenzene (B47551) is approximately 336 kJ/mol, whereas the C-F bond in fluorobenzene (B45895) is much stronger at around 522 kJ/mol. This large difference in bond strength allows for highly selective activation of the C-Br bond.

While C-F bond activation is a topic of considerable research interest, it typically requires harsh reaction conditions or specialized catalytic systems and is less common than C-Br bond activation in standard cross-coupling reactions. nih.gov Therefore, for this compound, palladium-catalyzed reactions are expected to proceed selectively at the C-Br position.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on this compound itself are not widely available. However, the mechanisms of the key reactions it undergoes are well-established for related compounds.

Mechanism of Selective Nitro Reduction: The catalytic hydrogenation of nitroarenes is believed to proceed through a series of intermediates on the catalyst surface. orientjchem.org The nitro group is adsorbed onto the metal surface and sequentially hydrogenated, likely passing through nitroso and hydroxylamine intermediates before forming the aniline. orientjchem.org The selectivity against dehalogenation is achieved when the catalyst has a higher affinity for the nitro group and when reaction conditions are controlled to disfavor the oxidative addition of the C-X bond to the metal surface.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming a Pd(II) intermediate. chemrxiv.org This is generally considered the rate-limiting step. libretexts.org The base then activates the boronic acid, facilitating transmetalation, where the aryl group from the boron reagent is transferred to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst. chemrxiv.org

Identification and Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution reactions proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing a leaving group. nih.gov

In the reaction of this compound, a nucleophile (Nu-) can attack the carbon atom attached to either the fluorine or the bromine atom. However, due to the strong electron-withdrawing effect of the fluorine atom and the para-position of the nitro group, attack at the C-F bond is generally favored. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the nitro group.

Illustrative Data on Meisenheimer Complex Stability:

Table 1: Hypothetical Relative Stabilities of Meisenheimer Complexes Formed from this compound with a Generic Nucleophile (Nu-).

| Site of Nucleophilic Attack | Intermediate Structure | Key Stabilizing Factors | Hypothetical Relative Stability |

|---|---|---|---|

| C-F (Position 2) | Intermediate A | - Strong electron-withdrawing effect of the nitro group para to the attack site.

| Higher |

| C-Br (Position 1) | Intermediate B | - Electron-withdrawing effect of the nitro group meta to the attack site. | Lower |

This table is illustrative and based on established principles of SNAr reactions. The actual relative stabilities would need to be determined experimentally.

Transition State Analysis for Rate-Determining Steps

The rate-determining step in an SNAr reaction is typically the formation of the Meisenheimer complex. nih.gov A transition state analysis of this step provides insight into the factors that influence the reaction rate. The transition state for the formation of the Meisenheimer complex involves the partial formation of the new carbon-nucleophile bond and the partial localization of negative charge on the aromatic ring.

The energy of this transition state is influenced by the same factors that stabilize the Meisenheimer complex itself. Therefore, the presence of strong electron-withdrawing groups, such as the nitro group, lowers the activation energy for the formation of the intermediate and thus increases the reaction rate.

Illustrative Data on Activation Energies:

Computational studies on related nitroaromatic compounds can provide estimates for the activation energies (Ea) of the rate-determining step.

Table 2: Hypothetical Activation Energies for the Rate-Determining Step in the Reaction of this compound with a Generic Nucleophile (Nu-).

| Reaction Pathway | Rate-Determining Step | Key Factors Influencing Transition State Energy | Hypothetical Activation Energy (kJ/mol) |

|---|---|---|---|

| Substitution of Fluorine | Formation of Meisenheimer Complex at C2 | - Strong resonance stabilization by the para-nitro group.

| Lower |

| Substitution of Bromine | Formation of Meisenheimer Complex at C1 | - Weaker inductive stabilization by the meta-nitro group. | Higher |

This table presents hypothetical data based on general principles of SNAr transition state theory. Actual values would require specific computational or experimental investigation.

The Brønsted coefficient (βnuc) is another important parameter derived from kinetic studies, which provides information about the degree of bond formation in the transition state. For SNAr reactions where the decomposition of the Meisenheimer intermediate is rate-limiting, the Brønsted βnuc value is typically high (e.g., 0.91 for the reaction of 4-nitrofluorobenzene with phenoxides), indicating a late transition state with significant bond formation to the nucleophile. acs.orghud.ac.ukresearchgate.net Conversely, a lower βnuc value (e.g., 0.36 for the aminolysis of 4-nitrofluorobenzene) suggests an earlier transition state where the breakdown of the intermediate is rate-limiting. acs.orghud.ac.ukresearchgate.net For this compound, the specific value of βnuc would depend on the nucleophile and reaction conditions.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 2 Fluoro 3 Methyl 5 Nitrobenzene

Vibrational Spectroscopy Applications: An Unwritten Chapter

Vibrational spectroscopy, a cornerstone for identifying functional groups and understanding the intricate vibrations within a molecule, relies on techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. For 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, such detailed analyses appear to be unpublished.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

A detailed FTIR spectrum of this compound, complete with peak assignments and intensities, is not available in the public domain. Such a spectrum would be invaluable for confirming the presence of key functional groups, including the nitro (NO₂) group, the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the methyl (CH₃) group, through their characteristic absorption frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Similarly, specific FT-Raman spectroscopic data for this compound is absent from readily accessible scientific sources. FT-Raman spectroscopy would complement FTIR analysis by providing insights into the vibrations of the benzene (B151609) ring and other non-polar bonds, offering a more complete picture of the molecule's vibrational modes.

Comparative Vibrational Studies with Analogous Compounds

While studies on analogous compounds like other substituted nitrobenzenes exist, a direct comparative vibrational analysis involving this compound has not been found. Such a study would be crucial for understanding the influence of the specific arrangement of bromo, fluoro, methyl, and nitro substituents on the vibrational frequencies of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The absence of published ¹H NMR and ¹³C NMR data for this compound means that a detailed analysis of its proton environments and carbon skeleton remains speculative.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Detailed ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and methyl protons of this compound, are not documented in available literature. This information is essential for determining the electronic environment of each proton and their spatial relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Similarly, a comprehensive ¹³C NMR spectrum, which would reveal the chemical shifts of each carbon atom in the benzene ring and the methyl group, is not publicly available. This data is fundamental for confirming the carbon framework of the molecule and understanding the electronic effects of the various substituents on the carbon atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for identifying and characterizing fluorine-containing compounds. nih.govwikipedia.org The ¹⁹F nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making it, after ¹H and ³H, the third most receptive nucleus for NMR studies. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, minimizing signal overlap and enhancing spectral resolution. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The precise chemical shift of this fluorine atom is influenced by the electronic effects of the other substituents on the benzene ring. The strongly electron-withdrawing nitro (-NO₂) and bromo (-Br) groups will deshield the fluorine nucleus, causing a downfield shift. Conversely, the electron-donating methyl (-CH₃) group will have a shielding effect. Aromatic fluorine chemical shifts typically appear in the range of -60 to -172 ppm relative to the standard CFCl₃ at 0 ppm. researchgate.net

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds within a molecule by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In a COSY spectrum of this compound, a cross-peak would be expected between the two aromatic protons, H-4 and H-6, confirming their through-bond connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This technique is crucial for assigning the resonances of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton.

The expected correlations from these 2D NMR experiments for this compound are summarized in the table below.

| Proton | COSY Correlation (H-H) | HSQC Correlation (¹JCH) | Key HMBC Correlations (²JCH, ³JCH) |

| -CH₃ | None | C-3 | C-2, C-4 |

| H-4 | H-6 | C-4 | C-2, C-5, C-6, -CH₃ |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

These combined 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals and definitively establish the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). thermofisher.com This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition, a critical step in identifying an unknown compound. nih.govresearchgate.net For this compound, the molecular formula is C₇H₅BrFNO₂. The exact monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element.

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.00000 | 7 | 84.00000 |

| Hydrogen | ¹H | 1.00783 | 5 | 5.03915 |

| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |

| Fluorine | ¹⁹F | 18.99840 | 1 | 18.99840 |

| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |

| Oxygen | ¹⁶O | 15.99491 | 2 | 31.98982 |

| Total | 232.94878 |

An HRMS measurement yielding a mass value extremely close to 232.9488 Da would provide strong evidence for the proposed elemental formula of C₇H₅BrFNO₂.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For aromatic nitro compounds, characteristic fragmentation pathways include the loss of the nitro group (-NO₂) as either a ·NO₂ radical (loss of 46 Da) or a ·NO radical followed by CO (loss of 30 Da and 28 Da). youtube.comnih.gov The presence of a bromine atom introduces a distinctive isotopic pattern, as ⁷⁹Br and ⁸¹Br exist in nearly a 1:1 natural abundance, resulting in M+ and M+2 peaks of similar intensity for bromine-containing fragments. miamioh.edu

A plausible fragmentation pathway for the molecular ion of this compound (m/z ≈ 233/235) could include:

Loss of ·NO₂: [M - 46]⁺ → C₇H₅BrF⁺ (m/z ≈ 187/189)

Loss of ·NO: [M - 30]⁺ → C₇H₅BrFNO⁺ (m/z ≈ 203/205)

Loss of Br·: [M - 79/81]⁺ → C₇H₅FNO₂⁺ (m/z ≈ 154)

Further fragmentation of these primary ions would provide additional structural details, confirming the connectivity of the substituents.

X-ray Crystallography Studies of this compound Analogues

While the specific crystal structure of this compound is not publicly documented, analysis of closely related analogues provides valuable insight into the expected molecular conformation and intermolecular interactions in the solid state.

The crystal structure of an analogue provides precise data on bond lengths, bond angles, and torsion angles. For substituted nitrobenzenes, a key conformational feature is the torsion angle between the plane of the nitro group and the plane of the benzene ring. Steric hindrance from adjacent substituents can cause the nitro group to twist out of the plane of the ring. For instance, in the crystal structure of 1-bromo-4-methyl-2-nitrobenzene, an analogue, the dihedral angle between the nitro group and the phenyl ring is 14.9(11)°. This slight twist is a result of steric interactions.

Intermolecular Interactions and Crystal Packing

A thorough search of scientific literature and crystallographic databases has revealed no publicly available experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its intermolecular interactions and crystal packing, including specific data on hydrogen bonds, halogen bonds, or π-π stacking interactions, cannot be provided at this time.

Furthermore, computational tools such as Hirshfeld surface analysis are often employed to visualize and quantify intermolecular contacts. This method allows for a detailed exploration of the nature and prevalence of different types of interactions. However, the generation of a Hirshfeld surface is contingent upon the availability of crystallographic information.

Without experimental crystallographic data for this compound, any discussion of its intermolecular interactions and crystal packing would be purely speculative and fall outside the scope of a scientifically rigorous and accurate report. Further research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, is necessary to provide the detailed structural insights requested.

Computational Analysis of this compound Remains Unexplored in Public Scientific Literature

A comprehensive review of published scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of the compound this compound. Despite the availability of advanced computational methods like Density Functional Theory (DFT), which are widely used to predict molecular properties, no specific studies appear to have been conducted or made public for this particular molecule.

While computational studies are available for other substituted nitrobenzenes and related halogenated aromatic compounds, the principles of scientific accuracy and strict adherence to the specified subject matter prevent the extrapolation of data from different molecules. The unique substitution pattern of bromine, fluorine, methyl, and nitro groups on the benzene ring in this compound means its electronic and structural properties would be distinct from those of similar, but not identical, compounds. Applying findings from other molecules would result in a speculative and scientifically unsound analysis.

Theoretical investigations on nitroaromatic compounds are generally prevalent in the fields of materials science, toxicology, and medicinal chemistry, as the substituent groups significantly influence the molecule's reactivity, stability, and intermolecular interactions. However, it appears that this compound has not yet been a specific target of such in-depth computational research.

Consequently, the creation of a detailed article adhering to the requested scientific outline is not possible at this time due to the absence of the necessary foundational research data.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Fluoro 3 Methyl 5 Nitrobenzene

Prediction of Spectroscopic Parameters

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR parameters with high accuracy, aiding in spectral assignment and structural confirmation.

Theoretical calculations of NMR chemical shifts for compounds like 1-bromo-2-fluoro-3-methyl-5-nitrobenzene are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net This approach is commonly implemented with DFT functionals, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the absolute shieldings of the nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N). researchgate.net

First, the molecular geometry of this compound would be optimized to find its lowest energy conformation. unpatti.ac.id Following optimization, the GIAO calculation is performed on this stable structure. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data. Discrepancies can reveal subtle conformational or electronic effects. Spin-spin coupling constants can also be computed, offering further detail about the electronic environment and bonding interactions within the molecule.

Table 1: Illustrative Table of Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this molecule is not available in the cited literature. The values represent the type of data that would be generated from a DFT/GIAO calculation.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-Br) | 115.8 |

| C2 (-F) | 160.2 (d, JCF = 250 Hz) |

| C3 (-CH3) | 135.4 |

| C4 (-H) | 125.1 |

| C5 (-NO2) | 148.9 |

| C6 (-H) | 120.3 |

Reactivity Descriptors and Reactivity Index Analysis

Conceptual DFT provides a powerful framework for analyzing and predicting chemical reactivity through various descriptors. These indices are derived from the changes in electron density and energy of a molecule.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are used to identify the most reactive sites within a molecule. They describe the change in electron density at a specific point in the molecule when an electron is added or removed.

For Nucleophilic Attack (f+(r)) : This function indicates the sites most susceptible to attack by a nucleophile. It corresponds to the electron density distribution in the Lowest Unoccupied Molecular Orbital (LUMO).

For Electrophilic Attack (f-(r)) : This function points to the sites most likely to be attacked by an electrophile, corresponding to the electron density distribution in the Highest Occupied Molecular Orbital (HOMO).

For this compound, the strong electron-withdrawing nitro group deactivates the aromatic ring, making it a primary candidate for nucleophilic aromatic substitution (SNAr). nih.gov The Fukui function f+(r) would likely show high values on the carbon atoms ortho and para to the nitro group (C4, C6, and C2), indicating these are the most electrophilic sites and thus most susceptible to nucleophilic attack.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. They are calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η) : Defined as half the difference between the ionization potential (I) and electron affinity (A), it is approximated by η ≈ (ELUMO - EHOMO)/2. A large HOMO-LUMO gap signifies high hardness, indicating lower reactivity and higher kinetic stability.

Electrophilicity Index (ω) : This index, defined as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ (EHOMO + ELUMO)/2), measures the ability of a molecule to accept electrons. Nitroarenes are known to be strong electrophiles, and a high electrophilicity index for this compound would be expected. nih.gov

Table 2: Representative Global Reactivity Descriptors (Note: The values in this table are illustrative and based on general principles for substituted nitrobenzenes, as specific data for the target molecule is unavailable.)

| Descriptor | Formula | Expected Value (Illustrative) | Interpretation |

|---|---|---|---|

| EHOMO | - | -8.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | -3.0 eV | Energy of the lowest unoccupied molecular orbital |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.75 eV | Indicates high stability but susceptibility to nucleophilic attack |

| Electrophilicity Index (ω) | μ²/2η | 6.0 eV | Indicates a strong electrophilic character |

Reaction Pathway Modeling and Energetics

Computational modeling can elucidate complex reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating activation barriers.

Transition State Characterization and Reaction Barrier Calculations

For any proposed reaction mechanism, locating the transition state (TS) is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to optimize the geometry of the TS and confirm its identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

The difference in Gibbs free energy (ΔG‡) between the reactants and the transition state defines the activation barrier for the reaction. A lower activation barrier indicates a faster reaction rate. rsc.org

Computational Elucidation of SNAr and EAS Mechanisms

Nucleophilic Aromatic Substitution (SNAr) : Due to the presence of the strongly deactivating nitro group and halogen substituents (F, Br), this compound is a prime substrate for SNAr reactions. masterorganicchemistry.com Computational modeling of an SNAr reaction would involve calculating the energy profile for the attack of a nucleophile at the carbon atoms bearing the leaving groups (F or Br). This typically proceeds via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com DFT calculations can determine the relative activation barriers for substitution at the C-F versus the C-Br bond, predicting the regioselectivity of the reaction. It is generally observed that fluoride (B91410) is a better leaving group than bromide in SNAr reactions. nih.gov

Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing groups (NO₂, F, Br) strongly deactivate the ring towards electrophilic attack, making EAS reactions unfavorable. masterorganicchemistry.com However, a computational study could model a forced EAS reaction (e.g., nitration) to understand the directing effects of the existing substituents. The calculations would involve modeling the formation of the sigma complex (Wheland intermediate) upon attack by an electrophile. masterorganicchemistry.comresearchgate.net The activation barriers for attack at the two available positions (C4 and C6) would be calculated. The methyl group is an ortho-, para-director, while the halogens and nitro group are meta-directors. The computational results would quantify the cumulative effect of these groups on the reaction's feasibility and regioselectivity.

Assessment of Nonlinear Optical (NLO) Properties

Theoretical studies employing computational chemistry are instrumental in predicting and understanding the nonlinear optical (NLO) properties of molecules. For novel compounds like this compound, where experimental data may be unavailable, computational methods such as Density Functional Theory (DFT) provide crucial insights into their potential for NLO applications. These applications are significant in fields like optoelectronics and photonics.

Calculation of Polarizability (α) and Hyperpolarizability (β, γ)

The NLO response of a molecule is fundamentally determined by its polarizability (α) and hyperpolarizabilities (β and γ), which describe the ease with which the electron cloud of a molecule is distorted by an external electric field. While specific computational data for this compound is not available in the current literature, the calculation of these properties for similar substituted benzene (B151609) derivatives is well-established.

Computational approaches, typically using DFT with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate the electronic properties. uou.ac.in The polarizability (α) and the first (β) and second (γ) hyperpolarizabilities are calculated based on the molecule's response to an applied electric field. nih.govjournaljenrr.com These calculations can provide values for the dipole moment (μ), the average polarizability (α), and the total first hyperpolarizability (β_total).

For context, computational studies on related molecules, such as halogen-substituted 2-nitrotoluene (B74249), have demonstrated the feasibility of these calculations. uou.ac.in In such studies, the calculated hyperpolarizability values are often compared to a standard reference material like urea (B33335) to gauge the potential NLO activity. journaljenrr.com For instance, a study on m-nitroacetanilide showed a calculated first static hyperpolarizability (β) value of 4.7117 × 10⁻³⁰ esu using DFT, which was significantly higher than that of urea, indicating its potential as an NLO material. rasayanjournal.co.inresearchgate.net

Table 1: Representative Theoretical NLO Data for a Substituted Nitroaromatic Compound (m-nitroacetanilide)

| Property | Computational Method | Calculated Value (esu) |

| Polarizability (α) | DFT/6-31+G(d) | 16.0738 × 10⁻²³ |

| First Hyperpolarizability (β) | DFT/6-31+G(d) | 4.7117 × 10⁻³⁰ |

This table presents data for a related compound, m-nitroacetanilide, to illustrate the type of information generated from DFT calculations, as specific data for this compound is not available. rasayanjournal.co.inresearchgate.net

Structure-NLO Property Relationships

The NLO properties of organic molecules are intrinsically linked to their molecular structure. Key factors influencing NLO activity include the presence of π-conjugated systems and the nature and position of electron-donating and electron-withdrawing groups. nih.gov

In this compound, the benzene ring provides the necessary π-conjugated system. The substituents play a crucial role in modulating the electronic distribution and, consequently, the NLO response:

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence is known to significantly enhance the NLO properties of aromatic compounds by creating a charge asymmetry, which is a prerequisite for a large second-order NLO response (β). scispace.com

Halogen Atoms (-Br, -F): Halogens are generally considered electron-withdrawing through the inductive effect but can also act as weak electron donors through resonance. Their influence on NLO properties can be complex. Studies on halogenated chalcones have shown that the presence and position of halogens can impact the molecular packing and intermolecular interactions, which in turn affect the bulk NLO properties. bohrium.comresearchgate.net Furthermore, investigations into halogen-substituted 2-nitrotoluene suggest that the high electronegativity of halogens can increase the chemical reactivity and influence the charge distribution within the molecule. uou.ac.in

Methyl Group (-CH₃): The methyl group is a weak electron-donating group. In substituted benzenes, electron-donating groups can work in concert with electron-withdrawing groups to enhance intramolecular charge transfer (ICT), a key mechanism for generating a large NLO response. nih.gov

While a definitive quantitative assessment for this compound requires specific computational studies, the analysis of its structural features based on established principles in related molecules suggests it may exhibit noteworthy NLO properties.

Synthetic Applications and Functional Material Precursors

1-Bromo-2-fluoro-3-methyl-5-nitrobenzene as a Synthetic Intermediate

The unique substitution pattern of "this compound" offers multiple reaction pathways for chemists to introduce further complexity and functionality. The nitro group can be readily reduced to an amine, a cornerstone transformation in the synthesis of many bioactive molecules. The bromine atom is susceptible to a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in medicinal and agricultural chemistry.

Precursor for Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)

The likely synthetic pathway would involve the reduction of the nitro group to an aniline (B41778) derivative, which can then participate in a variety of amide bond forming reactions or be used as a nucleophile in substitution reactions. The bromo- and fluoro-substituents can be exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce diverse organic fragments. These reactions are pivotal in constructing the core scaffolds of many modern drugs.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound Analogs

| Precursor Analog | Potential Transformation | Resulting Scaffold | Therapeutic Area (Example) |

| 2-Bromo-4-fluoro-6-nitrotoluene | Nitro reduction, Suzuki coupling | Fluorinated aminobiphenyls | Anti-inflammatory, Oncology |

| Halogenated Nitroanilines | Amidation, Cyclization | Benzimidazoles, Quinolines | Antiviral, Anticancer |

Building Block in Agrochemical Synthesis

The principles that make "this compound" a potential pharmaceutical intermediate also apply to the agrochemical sector. The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. Many modern herbicides, fungicides, and insecticides incorporate fluorinated aromatic rings.

Similar to its role in pharmaceutical synthesis, this compound can serve as a starting material for more complex molecules with desired pesticidal activities. The nitro group can be a precursor to an amino group, which is a common feature in many agrochemical classes. The bromo and fluoro groups allow for the fine-tuning of the molecule's properties to optimize its interaction with biological targets in pests and weeds. For example, related nitroaromatic compounds are used in the synthesis of a variety of pesticides.

Intermediate in Specialty Chemical and Dye Manufacturing

The chromophoric properties of nitroaromatic compounds and their derivatives make them valuable intermediates in the synthesis of dyes and pigments. The nitro group itself is a chromophore, and its presence, along with the other substituents, can be leveraged to create molecules with specific colors.

Reduction of the nitro group to an amine is a key step in the synthesis of azo dyes, a large and commercially important class of colorants. The resulting aromatic amine can be diazotized and coupled with other aromatic compounds to produce a wide spectrum of colors. While specific dyes derived from "this compound" are not documented, the general reactivity of such compounds makes them plausible candidates for this application.

Derivatization for Advanced Functional Materials

The electronic and structural features of "this compound" also suggest its potential as a precursor for advanced functional materials. The presence of polarizable bromine and electron-withdrawing nitro and fluoro groups can be exploited in the design of materials with specific optical or electronic properties.

Modification for Polymeric Materials and Liquid Crystals

Fluorinated aromatic compounds are of significant interest in the field of materials science. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific liquid crystalline behaviors. While there is no direct literature on the use of "this compound" in this context, the synthesis of fluorinated liquid crystals often involves the use of functionalized bromonitrobenzene derivatives. These molecules can be elaborated through coupling reactions to create the rigid rod-like or disc-like structures characteristic of liquid crystals.

Similarly, this compound could be functionalized to create monomers for polymerization. For example, the bromine atom could be converted to a vinyl or acrylic group, which could then be polymerized to form specialty polymers with high refractive indices or low surface energies.

Synthesis of Ligands for Catalytic Systems

The development of novel ligands is crucial for advancing the field of catalysis. Aromatic compounds with strategically placed functional groups can serve as scaffolds for the synthesis of ligands that can coordinate with metal centers to form active catalysts.

"this compound" could be derivatized to create bidentate or tridentate ligands. For example, the bromine atom could be replaced with a phosphine (B1218219) or pyridine (B92270) group, and the nitro group could be reduced to an amine, which could also be part of a chelating system. Such ligands could then be complexed with transition metals to create catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, influenced by the fluorine and methyl groups, could be used to fine-tune the catalytic activity and selectivity of the metal complex.

Table 2: Potential Functional Material Applications Based on Analogs

| Application Area | Relevant Functional Groups | Potential Properties |

| Polymeric Materials | Bromo (for polymerization), Fluoro | High thermal stability, Chemical resistance |

| Liquid Crystals | Fluoro, Bromo, Nitro | Anisotropic properties, Electro-optical switching |

| Catalytic Ligands | Bromo (for functionalization), Nitro (precursor to amine) | Tunable electronic properties, Chiral induction |

Integration into Molecular Probes and Sensors

The strategic placement of bromo, fluoro, methyl, and nitro groups on the benzene (B151609) ring suggests that this compound could serve as a valuable precursor in the synthesis of sophisticated molecular probes and sensors. The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for substitution at the bromine and methyl positions, offers a versatile platform for the design of molecules with tailored photophysical or electrochemical properties.

In principle, the nitro group can be reduced to an amine, providing a reactive handle for the attachment of fluorophores, chromophores, or receptor units. This amino functionality is a common feature in the design of fluorescent probes, where it can act as an electron-donating group to modulate the electronic structure of a conjugated system. The presence of the fluorine atom can enhance the photostability and quantum yield of such fluorescent molecules.

Furthermore, the bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties. This versatility is crucial for constructing complex molecular architectures capable of selective recognition of specific analytes. For instance, the introduction of a chelating group via a cross-coupling reaction could lead to the development of a sensor for metal ions.

While these synthetic possibilities are evident from the structure of this compound, specific examples of its integration into functional molecular probes and sensors are not well-documented in current literature.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing this compound

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The highly substituted and functionalized nature of this compound makes it an attractive starting point for DOS campaigns.

A hypothetical DOS strategy could leverage the differential reactivity of the functional groups present on the benzene ring. For example, a reaction sequence could begin with a nucleophilic aromatic substitution of the fluorine atom, followed by a cross-coupling reaction at the bromine position, and finally, reduction of the nitro group and subsequent derivatization of the resulting amine. By varying the reagents used in each of these steps, a large and diverse library of compounds could be rapidly assembled from a single starting material.

The steric environment created by the methyl group ortho to the fluorine and meta to the bromine could also be exploited to influence the regioselectivity of certain reactions, leading to the generation of unique structural isomers that might not be accessible through other synthetic routes.

However, a review of the available scientific literature does not provide concrete examples of DOS strategies that have specifically utilized this compound. The exploration of this compound in the context of DOS remains an area ripe for future research.

Kinetic and Mechanistic Investigations of 1 Bromo 2 Fluoro 3 Methyl 5 Nitrobenzene Reactions

Experimental Kinetic Studies

Kinetic studies provide a quantitative lens through which the dynamics of a chemical reaction can be observed. By measuring reaction rates under various conditions, chemists can deduce the underlying mechanism and the factors that control the reaction's speed.

Determination of Rate Constants and Activation Energies

The activation energy represents the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. For SNAr reactions, the presence of strong electron-withdrawing groups, such as the nitro group (-NO2) in 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, significantly lowers the activation energy by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.

Hypothetical rate constant and activation energy data for the reaction of this compound with a generic nucleophile are presented in the table below to illustrate the expected trends.

| Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) | Hypothetical Activation Energy (Ea, kJ/mol) |

| 25 | 1.5 x 10⁻⁴ | 65 |

| 35 | 4.2 x 10⁻⁴ | 65 |

| 45 | 1.1 x 10⁻³ | 65 |

| 55 | 2.8 x 10⁻³ | 65 |

Interactive Data Table: The data in this table is for illustrative purposes and is not based on experimental results for the specific compound.

Reaction Order Analysis for Various Reagents

Kinetic studies involving primary and secondary amines as nucleophiles in reactions with halo-dinitrobenzenes have consistently shown this second-order behavior. This suggests that the reaction of this compound with various nucleophiles would also likely follow second-order kinetics.

Influence of Solvent Environment on Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. This is particularly true for reactions that involve charged intermediates, such as the Meisenheimer complex in SNAr reactions.

Polarity and Specific Solvation Effects

The rate of SNAr reactions is significantly influenced by the polarity of the solvent. The transition state leading to the formation of the Meisenheimer complex is highly polar and more stabilized by polar solvents than the neutral reactants. Therefore, increasing the solvent polarity generally accelerates the reaction.

Dipolar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are particularly effective at accelerating SNAr reactions. These solvents can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. Protic solvents, such as alcohols, can solvate the anionic nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.

Specific solvation effects, such as hydrogen bonding between the solvent and the transition state, can also play a crucial role. For instance, in reactions with amine nucleophiles, protic solvents can stabilize the transition state through hydrogen bonding, potentially increasing the reaction rate.

Relationship between Solvent Properties and Reaction Rates

The relationship between solvent properties and reaction rates can be complex and is often described by empirical solvent parameters. For SNAr reactions, a good correlation is often observed between the reaction rate and the solvent's dielectric constant or other measures of polarity.

For example, the rate of reaction between 1-halo-2,4-dinitrobenzenes and aniline (B41778) has been shown to increase with the polarity of the solvent. Small additions of a polar solvent like acetone to a nonpolar solvent like toluene can lead to a significant increase in the reaction rate, highlighting the sensitivity of these reactions to the solvent environment.

The following table illustrates the hypothetical effect of solvent polarity on the rate constant of an SNAr reaction of this compound.

| Solvent | Dielectric Constant | Hypothetical Relative Rate Constant |

| Toluene | 2.4 | 1 |

| Acetone | 20.7 | 50 |

| Dimethylformamide (DMF) | 36.7 | 500 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 2000 |

Interactive Data Table: This data is hypothetical and serves to illustrate the general trend of increasing reaction rate with solvent polarity in SNAr reactions.

Hammett and Taft Equation Analysis for Substituent Effects

The Hammett and Taft equations are powerful tools in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. The Hammett equation, in particular, is widely applied to SNAr reactions.

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For SNAr reactions, the reaction constant ρ is typically positive and large. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and retarded by electron-donating groups (which have negative σ values). This is consistent with the mechanism, as electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate. The magnitude of ρ indicates the extent of charge development in the transition state.

While a specific Hammett analysis for this compound is not available, studies on related systems have shown large, positive ρ values, confirming the significant role of electronic effects in these reactions. For example, a Hammett plot for the reaction of a series of substituted phenols with an activated aryl fluoride (B91410) would be expected to yield a straight line with a large positive slope, indicating a strong dependence of the reaction rate on the electronic nature of the substituents on the nucleophile.

Quantitative Structure-Reactivity Relationships